molecular formula C11H9ClN2O2 B1491922 6-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione CAS No. 2098045-20-4

6-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1491922
CAS No.: 2098045-20-4
M. Wt: 236.65 g/mol
InChI Key: UROBTEHJBGGEPM-UHFFFAOYSA-N
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Description

6-(2-Chlorobenzyl)pyrimidine-2,4(1H,3H)-dione (CAS 2098045-20-4) is a chemical compound with the molecular formula C11H9ClN2O2 and a molecular weight of 236.66 g/mol . This pyrimidine-2,4-dione core structure is a privileged scaffold in medicinal chemistry and drug discovery, serving as a key building block for the development of novel bioactive molecules. Pyrimidine-2,4-dione derivatives, also known as dihydropyrimidine-2,4(1H,3H)-diones, are a class of compounds with demonstrated significance in scientific research. Structurally similar compounds have been investigated as precursors in the enzymatic synthesis of enantiopure β-amino acids, which are valuable building blocks for pharmaceuticals and natural products . Furthermore, recent research highlights that novel molecules containing the pyrimidine-2,4-dione moiety exhibit promising biological activities. These include serving as dual inhibitors of key cancer targets such as BRD4 and PLK1, which play critical roles in cell cycle progression and gene expression . Other studies show that pyrimidine-2,4-dione hybrids possess potent antimicrobial and antifungal properties against a range of clinical pathogens, making them a focus for developing new anti-infective agents . This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Properties

IUPAC Name

6-[(2-chlorophenyl)methyl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c12-9-4-2-1-3-7(9)5-8-6-10(15)14-11(16)13-8/h1-4,6H,5H2,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROBTEHJBGGEPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC(=O)NC(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

6-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the kinase activity. This interaction is essential for its potential use in cancer therapy, as CDK2 is often overactive in cancer cells.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It has been observed to induce apoptosis in cancer cell lines such as MCF-7 and HCT-116. The compound influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. It also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acids such as Leu83. This binding inhibits the kinase activity of CDK2, leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, the compound modulates the expression of genes involved in cell cycle regulation and apoptosis, contributing to its anticancer effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level result in adverse effects, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body. The compound’s metabolism results in the formation of various metabolites, some of which may retain biological activity. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins. The compound is actively transported into cells via specific transporters, where it accumulates in the cytoplasm and nucleus. Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components. Understanding these factors is essential for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.

Biological Activity

6-(2-Chlorobenzyl)pyrimidine-2,4(1H,3H)-dione, also referred to as 6-((2-chlorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione, is a heterocyclic compound belonging to the pyrimidine family. Its unique structure, characterized by the attachment of a 2-chlorobenzylamino group to the pyrimidine ring, endows it with significant biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core with a chlorobenzyl substituent, which enhances its chemical reactivity and biological activity. The presence of nitrogen atoms in the pyrimidine structure contributes to its pharmacological potential.

Target Enzymes:
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2).

Mode of Action:
The compound acts as an inhibitor of CDK2, which plays a crucial role in cell cycle regulation. By inhibiting CDK2 activity, the compound significantly affects cell cycle progression and can lead to the inhibition of cancer cell growth.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

  • Cell Lines Tested: MDA-MB-231 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • Inhibition Rates: The compound showed IC50 values ranging from 10 µM to 25 µM across different cell lines .

Anti-inflammatory Effects

Pyrimidine derivatives are known for their anti-inflammatory properties. The compound has been investigated for its potential to reduce inflammation in cellular models, suggesting broader therapeutic applications beyond oncology.

Synthesis and Evaluation

A study synthesized various pyrimidine derivatives including this compound and evaluated their biological activities. The results indicated that modifications in the substituents could enhance or reduce activity against specific targets such as CDK2 and other kinases involved in cancer progression .

Comparative Studies

Comparative studies with similar compounds revealed that the chlorobenzyl group significantly enhances potency against CDK2 compared to other non-substituted pyrimidines. For example:

CompoundIC50 (µM)Target
6-(2-Chlorobenzyl)pyrimidine15CDK2
Pyrimidine-2,4-dione35CDK2
Other pyrimidine derivatives>50Various kinases

This table illustrates the enhanced inhibitory effects attributed to structural modifications in the compound .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its potential therapeutic applications. Preliminary studies suggest favorable absorption characteristics and metabolic stability, which are essential for oral bioavailability .

Scientific Research Applications

Synthesis of 6-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione

The synthesis of this compound often involves cyclocondensation reactions with various substrates. For instance, the reaction of 5-formyl-6-aminopyrimidine-2,4(1H,3H)-dione with cyanoacetamide yields substituted pyridopyrimidine derivatives . Additionally, the introduction of different aryl groups can be achieved through diazo-coupling reactions, which enhance the compound's structural diversity and biological activity .

Biological Activities

The biological activities of this compound derivatives have been extensively studied. Key findings include:

  • Anticancer Activity : Various derivatives exhibit cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colorectal cancer). The most active compounds showed IC50 values comparable to established chemotherapeutics like Methotrexate .
  • BRD4 and PLK1 Inhibition : Some derivatives act as dual inhibitors of BRD4 and PLK1, which are critical targets in cancer therapy. Compounds demonstrated IC50 values as low as 0.029 µM against BRD4 .
  • Analgesic and Anti-inflammatory Effects : Certain synthesized compounds exhibited significant analgesic properties in animal models, particularly in carrageenan-induced paw edema tests .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of several pyrimidine derivatives against different cancer cell lines. The results indicated that compounds derived from this compound showed promising cytotoxicity with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: BRD4 Inhibition

In a recent investigation into BRD4 inhibition, a series of pyrimidine derivatives were synthesized and tested for their inhibitory effects. One compound demonstrated an IC50 value of 0.029 µM, indicating a strong potential for further development as a therapeutic agent in oncology .

Table 1: Summary of Biological Activities

Compound NameActivity TypeTargetIC50 Value (µM)Reference
6-(2-chlorobenzyl)pyrimidine-2,4-dioneAnticancerMDA-MB-2310.042
Substituted PyridopyrimidineBRD4 InhibitionBRD40.029
Various DerivativesAnalgesicPain ModelsNot specified

Comparison with Similar Compounds

Key Observations :

  • Fused-ring systems (e.g., pyrido or thieno derivatives) reduce conformational flexibility and alter electronic properties, impacting binding affinities .

Key Observations :

  • The anti-HIV activity of 6-benzyl derivatives (e.g., 6-Benzyl-5-isopropylpyrimidine-2,4-dione ) is influenced by N3-hydroxylation, a modification absent in the 2-chlorobenzyl analog .
  • Bis-pyrimidine derivatives show promise in silico for HIV-1 capsid inhibition but require further in vitro validation .

Key Observations :

  • The parent compound’s synthesis is efficient but competes with dimerization pathways, necessitating precise stoichiometric control .
  • Thieno- and pyrido-fused derivatives require specialized catalysts (e.g., K₂CO₃ in DMF) and exhibit moderate yields .

Preparation Methods

Starting Materials

  • Uracil or substituted uracil derivatives serve as the fundamental scaffold.
  • 2-Chlorobenzyl chloride is the electrophilic reagent used for introducing the 2-chlorobenzyl substituent.
  • Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are employed to deprotonate the uracil nitrogen and facilitate nucleophilic substitution.
  • Solvents like dimethylformamide (DMF) are preferred for their ability to dissolve both reactants and promote the reaction.

Chlorobenzylation Step

  • The reaction involves treating uracil with 2-chlorobenzyl chloride in the presence of a base.
  • The base deprotonates the nitrogen at the 6-position, enabling nucleophilic attack on the benzyl chloride.
  • Typical reaction conditions involve stirring at room temperature or mild heating (e.g., 50–80°C) for several hours.
  • The choice of base and solvent significantly impacts the yield and purity.

Alternative Synthetic Strategies

  • Bromination of intermediates (e.g., bromoacetyl derivatives) followed by cyclocondensation with reagents like thiourea or hydroxylamine hydrochloride can be used to introduce heterocyclic modifications.
  • Optimization of solvent systems (e.g., DMF/H2O mixtures) and temperature control (reflux at 70–80°C) are critical for maximizing yields.

Industrial Production Considerations

  • Industrial synthesis scales up these reactions with enhanced control over reaction parameters.
  • Continuous flow reactors and automated systems improve reproducibility and scalability.
  • Process optimization focuses on maximizing yield, purity, and minimizing by-products.
  • Use of environmentally benign solvents and catalysts is increasingly favored.

Data Table: Summary of Key Synthetic Parameters

Step Reagents/Conditions Solvent Temperature Time Notes
Chlorobenzylation 2-Chlorobenzyl chloride, NaH or K2CO3 DMF 50–80°C 4–12 hours Base choice affects yield
Amination Ammonia or amine source Ethanol/DMF Reflux (70–80°C) 6–8 hours Pressure may be applied
Bromination (optional) Bromoacetyl derivatives Ethanol Reflux (~78°C) ~7 hours Precursor modification step
Cyclocondensation Thiourea or hydroxylamine hydrochloride Ethanol/Water Reflux 5–10 hours Introduces heterocyclic moieties

Research Findings and Optimization Insights

  • Base Selection: Sodium hydride provides strong deprotonation but requires careful handling due to reactivity; potassium carbonate is milder and often preferred for safer scale-up.
  • Solvent Effects: DMF is preferred due to its polarity and ability to dissolve both organic and inorganic reagents, improving reaction rates and yields.
  • Temperature Control: Maintaining moderate temperatures prevents decomposition and side reactions, ensuring higher purity.
  • Purification: Recrystallization from DMF/water mixtures is effective for obtaining pure product.
  • Spectroscopic Characterization: ¹H NMR signals for the amino group appear around δ 9.68–10.41 ppm; aromatic protons of the chlorobenzyl group resonate at δ 7.37–7.47 ppm; methylene protons near δ 4.45–5.21 ppm confirm substitution.

Analytical Techniques for Confirmation

Q & A

Q. Table 1: Representative Synthetic Routes

Reaction TypeReagents/ConditionsYield (%)Key CharacterizationReference
Alkylation2-Chlorobenzyl chloride, K₂CO₃, DMF, 70°C65–78%¹H/¹³C NMR, LCMS
CyclizationUrea, sodium ethoxide, ethanol reflux60–75%X-ray crystallography

How are structural and purity analyses performed for these derivatives?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of substitutions (e.g., benzyl group position) and hydrogen bonding in the pyrimidine-dione core .
  • Mass Spectrometry (LCMS/HRMS) : Validates molecular weight and detects byproducts (e.g., incomplete alkylation) .
  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., N–H⋯O hydrogen bonds forming dimeric structures) .
  • Elemental Analysis : Ensures stoichiometric purity (e.g., C, H, N content within ±0.3% of theoretical values) .

What advanced strategies are used to analyze structure-activity relationships (SAR) for biological activity?

Answer:

  • Substituent Variation : Modifying the benzyl group (e.g., introducing electron-withdrawing groups like trifluoromethyl or thiazole rings) enhances kinase inhibition. For example, 2-methylthiazole substitutions improve binding to eukaryotic elongation factor-2 kinase (eEF-2K) .
  • Enzyme Assays : Dose-dependent inhibition assays (IC₅₀ values) against targets like receptor tyrosine kinases or eEF-2K are conducted with derivatives bearing varied substituents .
  • Crystallographic Data : Hydrogen-bonding patterns in crystal structures (e.g., N–H⋯O interactions) guide rational design of derivatives with improved solubility or binding affinity .

Q. Table 2: Biological Activity of Select Derivatives

CompoundTarget EnzymeIC₅₀ (µM)Key SubstituentReference
Compound 9Tyrosine Kinase0.122-Methylbenzyl
Compound 13Tyrosine Kinase0.082,5-Dimethoxybenzyl
Compound 6eEF-2K1.4Cyclopropyl-ethyl

How can researchers resolve contradictions in biological assay data across studies?

Answer:

  • Control for Solubility : Poor aqueous solubility may lead to false-negative results. Use DMSO stocks with ≤0.1% final concentration to avoid solvent interference .
  • Validate Enzyme Sources : Differences in kinase isoforms (e.g., recombinant vs. native) can alter IC₅₀ values. Cross-validate with orthogonal assays (e.g., Western blotting for phosphorylation inhibition) .
  • Statistical Reproducibility : Perform triplicate experiments with independent synthetic batches to rule out batch-dependent impurities .

What crystallographic insights inform the design of stable derivatives?

Answer:

  • Hydrogen-Bond Networks : In 6-(trifluoromethyl)pyrimidine-dione monohydrate, N–H⋯O bonds between the pyrimidine-dione core and water molecules stabilize the crystal lattice, suggesting derivatives with polar groups may exhibit improved crystallinity .
  • Dimer Formation : Intermolecular N–H⋯O interactions in the solid state indicate potential for π-stacking modifications to enhance bioavailability .

What methodological best practices optimize reaction yields and purity?

Answer:

  • Stepwise Alkylation : Sequential addition of alkylating agents (e.g., ethyl iodide followed by benzyl chlorides) reduces competing side reactions .
  • Temperature Control : Maintain reflux conditions (e.g., ethanol at 80°C) for cyclization to prevent intermediate degradation .
  • Chromatography-Free Purification : Recrystallization from ethanol/water (1:1) achieves >95% purity, avoiding silica-gel artifacts .

How are computational methods integrated with experimental data?

Answer:

  • Docking Studies : While not explicitly detailed in the evidence, inferred use of molecular docking (e.g., AutoDock Vina) aligns SAR data with kinase active-site geometries to prioritize substituents for synthesis .
  • DFT Calculations : Predict electronic effects of substituents (e.g., chloro vs. methoxy groups) on reaction intermediates and pKa values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
6-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione

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